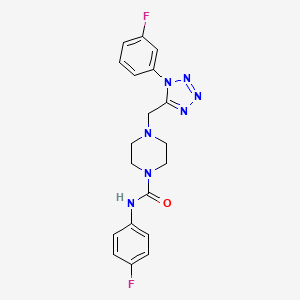

N-(4-fluorophenyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

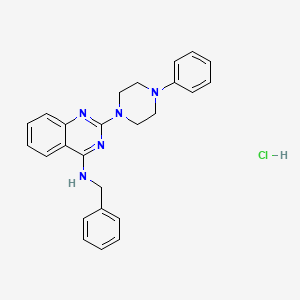

The compound N-(4-fluorophenyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide is a synthetic molecule that appears to be designed for biological activity, possibly as a ligand for receptor binding based on the structural motifs present in the molecule. The presence of a piperazine ring, a common feature in pharmaceuticals, suggests that the compound could interact with central nervous system receptors. The tetrazole and carboxamide functionalities are also indicative of potential bioactivity, as they are often found in drug molecules for their hydrogen bond-accepting capabilities and metabolic stability, respectively.

Synthesis Analysis

The synthesis of related piperazine derivatives has been reported in the literature. For instance, compounds with a piperazine moiety linked to a carboxamide group have been synthesized and evaluated for their selectivity towards dopamine D3 receptors, highlighting the importance of the carboxamide linker in achieving receptor selectivity . Another study describes the synthesis of 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives, which were characterized by IR and 1H NMR, suggesting a methodology that could potentially be adapted for the synthesis of the compound . Additionally, the synthesis of N-aryl-piperazine-carboxamide derivatives has been achieved through a series of reactions including cyclization, halogenation, and palladium-catalyzed cross-coupling, followed by treatment with arylisocyanates . These methods provide a foundation for the synthesis of complex piperazine-containing compounds.

Molecular Structure Analysis

The molecular structure of such compounds is typically characterized using spectroscopic techniques such as LC-MS, 1H and 13C NMR, IR, and mass spectrometry, as well as elemental analysis . These techniques allow for the confirmation of the chemical structure, including the positions of the fluorine atoms and the integrity of the piperazine ring and tetrazole moiety.

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the functional groups present in the molecule. The carboxamide linkage is known to be a stable moiety, but it can participate in chemical reactions under certain conditions, such as the formation of amides or interaction with proteins through hydrogen bonding . The tetrazole ring is a bioisostere for the carboxylate group and can engage in similar chemical interactions, such as hydrogen bonding and metal coordination .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their functional groups. The presence of fluorine atoms can affect the lipophilicity and metabolic stability of the molecule, potentially enhancing its ability to cross biological membranes and resist metabolic degradation . The piperazine ring is a flexible scaffold that can adopt different conformations, influencing the compound's ability to fit into receptor binding sites . The antimicrobial activity of related compounds has been evaluated, indicating that these molecules can interact with biological targets to exert their effects .

Applications De Recherche Scientifique

Antimicrobial and Antiviral Activities

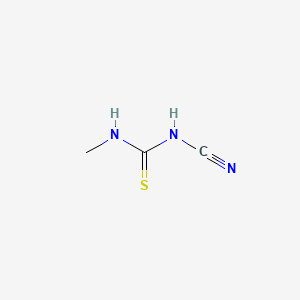

A variety of studies have focused on the synthesis of new compounds related to "N-(4-fluorophenyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide" for their potential antimicrobial and antiviral properties. For instance, new urea and thiourea derivatives of piperazine doped with Febuxostat have been synthesized and evaluated for their anti-TMV (Tobacco mosaic virus) and antimicrobial activities. Some derivatives exhibited promising antiviral activities as well as potent antimicrobial activity against a range of pathogens (Reddy et al., 2013). This highlights the versatility of compounds structurally related to "N-(4-fluorophenyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide" in combating various infectious agents.

Molecular Structure and Synthesis

Research into the molecular structure of compounds similar to "N-(4-fluorophenyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide" has provided insights into their potential applications. For example, the synthesis, characterization, and X-ray diffraction studies of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate revealed how weak C-H···O intermolecular interactions and aromatic π–π stacking interactions contribute to the compound's structure, offering clues to its biological activities (Sanjeevarayappa et al., 2015).

Therapeutic Potential

The exploration of "N-(4-fluorophenyl)-4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)piperazine-1-carboxamide" related compounds extends into their therapeutic potential, particularly as antipsychotic agents. For example, the synthesis and evaluation of heterocyclic carboxamides as potential antipsychotic agents have been conducted, revealing that specific derivatives exhibit potent in vivo activities comparable to known antipsychotic medications, with minimal extrapyramidal side effects, suggesting potential applications in the treatment of psychiatric disorders (Norman et al., 1996).

Propriétés

IUPAC Name |

N-(4-fluorophenyl)-4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]piperazine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2N7O/c20-14-4-6-16(7-5-14)22-19(29)27-10-8-26(9-11-27)13-18-23-24-25-28(18)17-3-1-2-15(21)12-17/h1-7,12H,8-11,13H2,(H,22,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTAGOQMLPJPFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NN=NN2C3=CC(=CC=C3)F)C(=O)NC4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2525389.png)

![3-(4-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2525394.png)

![(4-Methylpiperazin-1-yl)-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methanone](/img/structure/B2525396.png)

![N1-(2,5-difluorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2525401.png)

![N-(3-pyridinylmethyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanamide](/img/structure/B2525402.png)

![3-(3-chlorobenzyl)-9-cyclohexyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2525403.png)

![3-{3-[3-Fluoro-4-(trifluoromethyl)phenoxy]phenyl}-3-oxopropanenitrile](/img/structure/B2525404.png)

![5,6,12,17-Tetramethyl-2,9-diazatetracyclo[11.2.2.0~3,8~.0~10,15~]heptadeca-1,3(8),4,6,9,11,16-heptaene](/img/structure/B2525405.png)